molecular formula C7H4F4 B1329496 2-Fluorobenzotrifluoride CAS No. 392-85-8

2-Fluorobenzotrifluoride

Cat. No.: B1329496
CAS No.: 392-85-8
M. Wt: 164.1 g/mol
InChI Key: BGVGHYOIWIALFF-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of approximately 114-115°C and a density of 1.293 g/mL at 25°C . This compound is widely used in various chemical reactions and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-Fluorobenzotrifluoride plays a significant role in biochemical reactions, particularly in the context of microbial defluorination. It has been observed that certain microbes, such as Pseudomonas putida, can defluorinate this compound, leading to the release of fluoride ions . This interaction is facilitated by specific enzymes that catalyze the defluorination process. The compound’s interaction with these enzymes highlights its potential role in environmental bioremediation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are noteworthy. In microbial cells, the compound can induce defluorination reactions, which are crucial for the detoxification of fluorinated organic compounds . This process can influence cell signaling pathways and gene expression related to fluoride ion transport and metabolism. Additionally, the presence of this compound can affect cellular metabolism by altering the activity of enzymes involved in the glycolytic pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The compound’s ability to undergo nucleophilic aromatic substitution reactions allows it to interact with various biomolecules, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function, particularly in the context of microbial defluorination.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of byproducts . Long-term studies have shown that the presence of this compound can have lasting effects on cellular function, particularly in microbial systems where defluorination processes are ongoing .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects . Studies have shown that high doses of this compound can cause adverse effects, including enzyme inhibition and disruption of metabolic pathways . These findings highlight the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its defluorination. The compound interacts with enzymes such as cytochrome P450, which catalyze its metabolism and facilitate the release of fluoride ions . These metabolic processes can affect the overall metabolic flux and levels of metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorobenzotrifluoride can be synthesized through several methods. One common method involves the bromination of trifluorotoluene followed by a fluorination reaction. For instance, trifluorotoluene can be brominated using sulfuric acid, potassium bromide, and cuprous bromide to obtain 2-bromotrifluorotoluene. This intermediate is then subjected to fluorination using potassium fluoride in a dimethyl sulfoxide (DMSO) solvent to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and fluorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of quaternary ammonium salt compounds as catalysts can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include 2,2’-biphenol and bases such as sodium hydroxide.

    Nitration: Mixed acids, typically a combination of nitric acid and sulfuric acid, are used as nitrating agents.

Major Products:

Comparison with Similar Compounds

  • 3-Fluorobenzotrifluoride
  • 4-Fluorobenzotrifluoride
  • Benzotrifluoride

Comparison: 2-Fluorobenzotrifluoride is unique due to the position of the fluorine atom on the benzene ring, which significantly influences its reactivity and the types of reactions it undergoes. Compared to its isomers, such as 3-fluorobenzotrifluoride and 4-fluorobenzotrifluoride, the ortho position of the fluorine atom in this compound makes it more reactive in nucleophilic aromatic substitution reactions .

Properties

IUPAC Name

1-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4F4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVGHYOIWIALFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059940
Record name Benzene, 1-fluoro-2-(trifluoromethyl)-
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Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

392-85-8
Record name 2-Fluorobenzotrifluoride
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Record name Benzene, 1-fluoro-2-(trifluoromethyl)-
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Record name 2-Fluorobenzotrifluoride
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Record name Benzene, 1-fluoro-2-(trifluoromethyl)-
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Record name Benzene, 1-fluoro-2-(trifluoromethyl)-
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Record name α,α,α,2-tetrafluorotoluene
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Synthesis routes and methods

Procedure details

The general procedure was followed using 11.0 g of 1-vinyl-2-trifluoromethyl-2,3,3-trifluorocyclobutane dissolved in 11.15 g of benzene as the liquid feed at a flow rate of 1 ml/hr. Nitrogen was used as the inert carrier. The reactor was charged with 2.0 g of activated carbon. At 400° C. 41% of o-trifluoromethylfluorobenzene was produced.
Name
1-vinyl-2-trifluoromethyl-2,3,3-trifluorocyclobutane
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
11.15 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the fluorine-fluorine coupling constant (JFF) in 2-Fluorobenzotrifluoride unique and what does it tell us about the molecule's structure?

A1: The JFF in this compound, specifically between the fluorine atom at the 2-position and the fluorines of the CF3 group, exhibits an unusual temperature dependence. [] This behavior, not commonly observed in other molecules, provides valuable insights into the compound's structural dynamics. Research suggests the presence of two distinct rotational conformations for the CF3 group relative to the benzene ring. [] The relative stability of these conformations is influenced by steric interactions between the CF3 group and the substituents at the 2- and 6-positions on the benzene ring. The observed temperature dependence of JFF arises from the thermal equilibrium between these conformations. [] Essentially, as temperature changes, the molecule shifts its preference for one conformation over another, directly impacting the JFF value.

Q2: How does the size of the substituent at the 6-position on the benzene ring influence the JFF in this compound?

A2: Studies have shown a correlation between the size of the substituent at the 6-position of the benzene ring and the magnitude of the JFF in this compound. [] As the size of the 6-substituent increases, the JFF value also tends to increase. This observation suggests that larger substituents at the 6-position create greater steric hindrance, influencing the preferred rotational conformation of the CF3 group and thereby impacting the JFF. [] This finding highlights the significant role steric effects play in shaping the molecular behavior of this compound.

Q3: Can this compound be used as a starting material to synthesize other useful compounds?

A3: Yes, this compound serves as a key starting material in the synthesis of Beflubutamid, a novel herbicide. [] The synthesis involves a multi-step process where this compound is first nitrated and subsequently reduced to form 4-fluoro-3-trifluoromethylaniline. [] This intermediate then undergoes diazotization, hydrolysis, and further reactions to ultimately yield Beflubutamid. [] This example demonstrates the utility of this compound as a building block in organic synthesis for the development of compounds with potential agricultural applications.

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